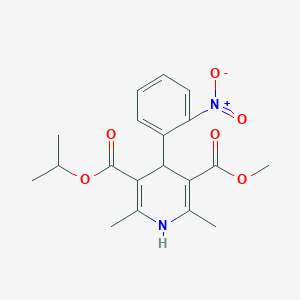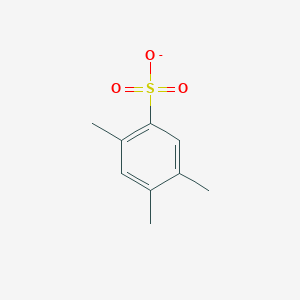![molecular formula C18H15NO7S B280703 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the activity of these enzymes, which can have a wide range of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid are largely dependent on the enzyme being inhibited. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain types of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in lab experiments include its potent inhibitory activity against certain enzymes, making it a valuable tool for studying the physiological effects of these enzymes. However, there are also limitations to its use, including the need for careful handling due to its toxicity, and the potential for off-target effects due to its non-specific inhibition of certain enzymes.
Direcciones Futuras
There are several potential future directions for research involving 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid. These include the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer, as well as the study of the physiological effects of its inhibition of other enzymes. Additionally, further research is needed to determine the potential side effects of its use, as well as its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves several steps, including the reaction of 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-amine with p-toluenesulfonyl chloride, followed by the reaction with 4-aminobenzoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in scientific research are vast. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in several physiological processes, such as acid-base balance and fluid secretion. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C18H15NO7S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C18H15NO7S/c1-10-16(18(22)25-2)14-9-12(5-8-15(14)26-10)19-27(23,24)13-6-3-11(4-7-13)17(20)21/h3-9,19H,1-2H3,(H,20,21) |
Clave InChI |
DMMIYAIWKQRGCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)